molecular formula C16H11ClN2O2S B2553712 (2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one CAS No. 861644-28-2

(2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one

Cat. No. B2553712
CAS RN: 861644-28-2
M. Wt: 330.79
InChI Key: YXBPMLFSBLWLCH-HNBAAQFOSA-N
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Description

(2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H11ClN2O2S and its molecular weight is 330.79. The purity is usually 95%.
BenchChem offers high-quality (2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The thiazolidinone framework, particularly when containing furan moieties, has shown promise in anticancer research. Chandrappa et al. (2009) synthesized derivatives of thiazolidin-4-one, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines. This study highlighted the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties, with compounds 5e and 5f showcasing potent activity. The induction of cytotoxicity and apoptosis was further confirmed through various assays, emphasizing the potential of these compounds for cancer therapy (Chandrappa et al., 2009).

Kaminskyy et al. (2016) explored the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives, identifying several compounds with significant antifibrotic levels comparable to Pirfenidone, without scavenging superoxide radicals. This study positions thiazolidinone derivatives as promising candidates for further testing in anticancer therapies (Kaminskyy et al., 2016).

Antimicrobial Activity

New derivatives of 3-allyl-2-iminothiazolidin-4-ones synthesized by Hammad et al. (2021) were evaluated for their antimicrobial and anticancer activities. Some compounds exhibited slight antibacterial activity against multi-drug resistant Staphylococcus aureus and fully inhibited the growth of the fungal pathogen Cryptococcus neoformans at certain concentrations. The study highlights the potential of these compounds in developing antimicrobial agents with relative safety to normal mammalian cells (Hammad et al., 2021).

Antinociceptive and Anti-inflammatory Properties

Selvam et al. (2012) synthesized derivatives of thiazolopyrimidine demonstrating significant antinociceptive and anti-inflammatory activities. The study offers insights into the therapeutic potential of thiazolidin-4-one derivatives for pain management and inflammation reduction, expanding the scope of applications for these compounds in medical research (Selvam et al., 2012).

properties

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-12-7-1-2-8-13(12)18-16-19-15(20)14(22-16)9-3-5-11-6-4-10-21-11/h1-10H,(H,18,19,20)/b5-3+,14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPMLFSBLWLCH-HNBAAQFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CO3)/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one

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